チアゾール-2-イルアセトニトリル

概要

説明

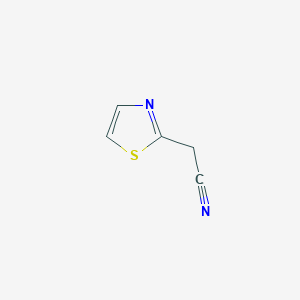

Thiazol-2-YL-acetonitrile is a heterocyclic organic compound that contains a thiazole ring attached to an acetonitrile group The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

科学的研究の応用

Medicinal Chemistry Applications

Thiazol-2-YL-acetonitrile is recognized for its biological activities, making it a candidate for drug development targeting infectious diseases and cancer. The thiazole ring is prevalent in many biologically active compounds, which enhances the potential of Thiazol-2-YL-acetonitrile as a precursor for synthesizing complex pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds similar to Thiazol-2-YL-acetonitrile exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of pathogens like Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MIC) below 64 µg/mL in several cases .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 1 | <64 | Active |

| Compound 2 | 128 | Moderate |

| Compound 3 | 256 | Weak |

Enzyme Inhibition

Thiazol-2-YL-acetonitrile derivatives have been synthesized as selective inhibitors of acetylcholinesterase (AChE). One study reported that certain derivatives showed IC50 values as low as 64 µM, indicating significant potential for treating conditions like Alzheimer's disease .

Agrochemical Applications

The compound's reactive nitrile group and versatile thiazole core make it suitable for developing agrochemicals. Its ability to act as a building block for more complex molecules can lead to the synthesis of novel pesticides or herbicides.

Synthesis Pathways

Thiazol-2-YL-acetonitrile can be synthesized through various methods, including reactions with electrophilic reagents. These synthetic pathways are crucial for producing derivatives with enhanced biological activity or specific functionalities tailored for agricultural applications .

Material Science Applications

Recent studies have explored the use of Thiazol-2-YL-acetonitrile in material science, particularly in organic semiconductors. For example, a derivative was synthesized and studied for its optical and electrical properties, indicating its potential use in electronic devices .

Case Study: Antiviral Activity

A series of thiazole derivatives were evaluated against various viruses, including HSV-1 and HCV. Some compounds demonstrated over 70% viral reduction compared to standard treatments like acyclovir, showcasing the antiviral potential of thiazole-based compounds .

Case Study: Cancer Cell Line Testing

In cytotoxicity studies against cancer cell lines such as MCF-7 and NCI-H460, several thiazole derivatives exhibited significant growth inhibition (GI50 values) after 48 hours of exposure. This highlights their potential utility in cancer therapeutics .

作用機序

Target of Action

Thiazol-2-YL-acetonitrile, like many other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is DNA . It has been reported that certain thiazole compounds can bind to DNA and interact with topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .

Mode of Action

Upon binding to DNA, thiazol-2-YL-acetonitrile interacts with topoisomerase II, leading to DNA double-strand breaks . This interaction results in a halt in the cell cycle at the G2 phase, ultimately leading to cell death . This mode of action is particularly relevant in the context of cancer treatment, where inducing cell death in cancerous cells is a primary therapeutic goal.

Biochemical Pathways

It is known that thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are generally known for theirlipophilicity , which can influence their absorption and distribution within the body. Lipophilic compounds can easily cross cell membranes, potentially leading to higher bioavailability.

Result of Action

The primary result of thiazol-2-YL-acetonitrile’s action is the induction of cell death . This is achieved through its interaction with DNA and topoisomerase II, leading to DNA double-strand breaks and a halt in the cell cycle . This makes thiazol-2-YL-acetonitrile and other similar thiazole compounds potential candidates for anticancer therapies.

Action Environment

The action, efficacy, and stability of thiazol-2-YL-acetonitrile can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability and its ability to reach its target sites within the body.

準備方法

Synthetic Routes and Reaction Conditions: Thiazol-2-YL-acetonitrile can be synthesized through several methods. One common approach involves the reaction of thiazole with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of Thiazol-2-YL-acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

化学反応の分析

Types of Reactions: Thiazol-2-YL-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazole derivatives.

類似化合物との比較

Thiazole: A parent compound with a similar structure but without the acetonitrile group.

Benzothiazole: Contains a fused benzene ring with the thiazole ring, exhibiting different chemical properties.

Thiazolidine: A saturated analog of thiazole with different reactivity.

Uniqueness: Thiazol-2-YL-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.

生物活性

Thiazol-2-YL-acetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Overview of Thiazole Derivatives

Thiazole and its derivatives are known for their significant pharmacological properties. The thiazole ring is a five-membered heteroaromatic structure that serves as a crucial scaffold in many bioactive compounds. Thiazol-2-YL-acetonitrile is one such derivative that exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Synthesis of Thiazol-2-YL-acetonitrile

The synthesis of thiazol-2-YL-acetonitrile typically involves the condensation of thiourea derivatives with α-halocarbonyl compounds. Various methods have been developed to optimize yields and purity. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with different aromatic aldehydes has been reported to yield compounds with significant biological activity .

Antimicrobial Activity

Thiazol-2-YL-acetonitrile has demonstrated considerable antimicrobial properties against various pathogens. Studies indicate it possesses antifungal, antibacterial, and antiviral activities:

- Antifungal Activity : Compounds containing the thiazole moiety have shown effectiveness against fungi such as Candida albicans and Cryptococcus neoformans. The presence of hydrophobic chains linked to thiazole enhances antifungal efficacy .

- Antibacterial Activity : Research highlights thiazole derivatives' ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Antitumor Activity

Thiazol-2-YL-acetonitrile exhibits promising antitumor properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The IC50 values for these compounds indicate strong cytotoxic effects, suggesting their potential as anticancer agents .

Enzyme Inhibition

One notable application of thiazol-2-YL-acetonitrile is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds derived from thiazol-2-YL-acetonitrile have shown competitive inhibition patterns against AChE, with some exhibiting selectivity comparable to established inhibitors like galanthamine .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazol-2-YL-acetonitrile:

-

Antimicrobial Efficacy : A study evaluated various thiazole derivatives against multiple microbial strains, demonstrating significant inhibition rates. Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected compounds.

Compound MIC (µg/mL) Activity Type Thiazol-2-YL-acetonitrile 32 Antifungal Benzothiazole derivative 16 Antibacterial Acrylonitrile derivative 64 AChE inhibitor -

Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain modifications significantly enhance activity.

Compound IC50 (µM) Cell Line Thiazol-2-YL-acetonitrile 12.5 MCF-7 Compound X 8.0 NCI-H460 Compound Y 15.0 SF-268 - Molecular Docking Studies : Docking simulations have provided insights into the binding interactions of thiazole derivatives with target enzymes like AChE, highlighting key interactions that contribute to their inhibitory effects .

特性

IUPAC Name |

2-(1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBGFCHJCWNVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406765 | |

| Record name | THIAZOL-2-YL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101010-74-6 | |

| Record name | THIAZOL-2-YL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。